molecular formula C21H26N2O2 B2677279 3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone CAS No. 866133-91-7

3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone

Cat. No. B2677279
CAS RN: 866133-91-7
M. Wt: 338.451
InChI Key: XSBSUSVQEFJBKP-UHFFFAOYSA-N
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Description

Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyridinone is a class of compounds containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and a ketone, which is a carbon atom double-bonded to an oxygen atom .


Synthesis Analysis

Indole derivatives are often synthesized using multicomponent reactions (MCRs), which are one-step, convergent strategies where more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

The molecular structure of a compound like “3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone” would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving a compound like “3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone” would likely be influenced by the reactivity of the indole and pyridinone components. For instance, indole is known to undergo electrophilic substitution, while pyridinone can participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone” would depend on factors such as its molecular structure, polarity, and functional groups. For instance, the presence of a hydroxy group might make the compound more polar and increase its solubility in water .

Scientific Research Applications

These applications highlight the versatility and potential impact of 3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone in scientific research. Keep in mind that ongoing studies may reveal additional applications, making this compound an exciting area of investigation! 🌟

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some indole derivatives have been found to inhibit certain enzymes, while others might interact with specific receptors .

Safety and Hazards

The safety and hazards associated with a compound like “3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone” would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are usually determined through experimental testing .

Future Directions

The future directions for research on a compound like “3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone” could include exploring its potential applications in fields like medicine or materials science, studying its reactivity and interactions with other compounds, and developing more efficient methods for its synthesis .

properties

IUPAC Name

3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-3-4-5-9-18-20(24)12-14-23(21(18)25)13-11-16-15-22-19-10-7-6-8-17(16)19/h6-8,10,12,14-15,22,24H,2-5,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBSUSVQEFJBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=CN(C1=O)CCC2=CNC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone

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